7-Deaza-2'-C-methyladenosine
Overview
Description
7-Deaza-2’-C-methyladenosine is a modified nucleoside analog that has garnered significant attention due to its potent antiviral properties. Initially developed by Merck & Co. under the name MK-608, this compound was designed to target the RNA-dependent RNA polymerase of the hepatitis C virus. Despite promising results in preclinical studies, it did not succeed in clinical trials . its efficacy against other viruses, such as Zika virus and West Nile virus, has been well-documented .
Preparation Methods
The synthesis of 7-Deaza-2’-C-methyladenosine involves several steps. One common method includes the N-glycosylation of 6-chloro-7-deaza-7-iodopurine with perbenzoylated 2-methyl-ribose under Vorbrüggen conditions . This process requires careful control of reaction conditions to avoid the formation of by-products. Industrial production methods are not extensively documented, but the synthesis generally involves similar steps with optimization for large-scale production.
Chemical Reactions Analysis
7-Deaza-2’-C-methyladenosine undergoes various chemical reactions, including:
Oxidation: This reaction can alter the nucleoside’s structure, impacting its antiviral activity.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially enhancing its efficacy.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace specific atoms or groups in the molecule
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield different oxidized forms of the nucleoside, while substitution can result in various analogs with modified antiviral properties.
Scientific Research Applications
7-Deaza-2’-C-methyladenosine has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study nucleoside analogs and their interactions with enzymes.
Biology: The compound is employed in research on viral replication mechanisms and the development of antiviral therapies.
Medicine: Its antiviral properties make it a candidate for treating infections caused by flaviviruses, such as Zika virus and West Nile virus
Mechanism of Action
7-Deaza-2’-C-methyladenosine exerts its effects by inhibiting RNA methylation. It binds to the RNA methyltransferase enzyme, preventing the transfer of methyl groups to RNA molecules . This disruption of the normal methylation pattern affects RNA stability, translation, and protein synthesis, ultimately inhibiting viral replication .
Comparison with Similar Compounds
Similar compounds to 7-Deaza-2’-C-methyladenosine include:
- 2’-C-methylcytidine
- Ribavirin
- T-705 (Favipiravir)
- T-1105
These compounds share similar antiviral mechanisms but differ in their specific targets and efficacy. For example, while 7-Deaza-2’-C-methyladenosine is particularly effective against Zika virus and West Nile virus, other nucleoside analogs like ribavirin have broader antiviral activity .
Properties
IUPAC Name |
(2R,3R,4R,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4/c1-12(19)8(18)7(4-17)20-11(12)16-3-2-6-9(13)14-5-15-10(6)16/h2-3,5,7-8,11,17-19H,4H2,1H3,(H2,13,14,15)/t7-,8-,11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZRJANZDIOOIF-GAJNKVMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=CC3=C(N=CN=C32)N)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC3=C(N=CN=C32)N)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60963208 | |
Record name | 7-Deaza-2′-C-methyladenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60963208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
443642-29-3 | |
Record name | 7-Deaza-2′-C-methyladenosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=443642-29-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | MK 0608 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443642293 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Deaza-2′-C-methyladenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60963208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MK-0608 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRR62J6WEF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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